2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol

Description

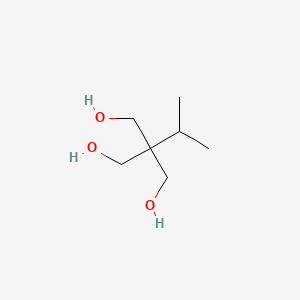

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-2-propan-2-ylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(2)7(3-8,4-9)5-10/h6,8-10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHYEQYWOYBACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The hydroformylation mechanism initiates with the coordination of isobutylene to the metal catalyst, followed by CO insertion to form an acyl intermediate. Hydrogenation of this intermediate generates the aldehyde, which is subsequently reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Rhodium-based catalysts, such as Rh(CO)₂(acac), exhibit superior selectivity (>85%) compared to cobalt systems, albeit at higher costs.

Table 1: Comparison of Hydroformylation Catalysts

| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Rh(CO)₂(acac) | 80–120 | 300–500 | 78 | 92 |

| Co₂(CO)₈ | 120–160 | 500–800 | 65 | 75 |

Byproduct Management

A key challenge in hydroformylation is the formation of branched aldehydes, which reduce triol purity. Recent advancements in ligand design, such as phosphite-modified rhodium complexes, have minimized side reactions, achieving yields exceeding 80%.

Multi-Step Synthesis via Hydroxyl Protection and Reduction

Patent US4336408A outlines a sequential strategy involving hydroxyl protection, ester hydrolysis, and reduction. This method is advantageous for laboratory-scale synthesis due to its modularity.

Stepwise Procedure

-

Hydroxyl Protection : The triol’s hydroxyl groups are protected using acetyl or benzoyl groups under acidic conditions (e.g., H₂SO₄).

-

Ester Hydrolysis : The protected intermediate undergoes hydrolysis with aqueous NaOH, yielding a diol monoester.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na/ethanol) removes ester groups, yielding the final triol.

Key Reaction:

Optimization Insights

-

Catalyst Selection : Palladium on carbon (Pd/C) achieves >90% conversion at 25°C, whereas sodium/ethanol requires elevated temperatures (70°C) but avoids metal catalysts.

-

Yield Enhancement : Sequential distillation isolates intermediates, improving overall yield to 72%.

Enzymatic Desymmetrization of Prochiral Diols

The enzymatic approach, demonstrated in the Journal of Organic Chemistry, leverages lipases to desymmetrize prochiral 2-substituted-1,3-propanediols. This method is critical for producing enantiomerically pure triols for pharmaceutical applications.

Biocatalytic Strategy

Table 2: Enzymatic Reaction Performance

| Enzyme | Reaction Type | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Amano Lipase AK | Hydrolysis | 68 | 95 (R) |

| Novozym SP435 | Transesterification | 82 | 98 (S) |

Scalability and Applications

This method’s scalability was validated in multi-gram syntheses of SCH51048, an antifungal agent, underscoring its industrial viability.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Parameter | Hydroformylation | Multi-Step Synthesis | Enzymatic Desymmetrization |

|---|---|---|---|

| Cost | High | Moderate | Low |

| Yield (%) | 78 | 72 | 82 |

| Scalability | Industrial | Laboratory | Pilot-scale |

| Enantioselectivity | None | None | >95% |

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophiles like halides and amines are used in the presence of catalysts such as acids or bases.

Major Products Formed

Oxidation: Formation of aldehydes and ketones.

Reduction: Formation of primary and secondary alcohols.

Substitution: Formation of ethers, esters, and amines.

Scientific Research Applications

Chemical Synthesis

1. Precursor in Polymer Chemistry

2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol serves as a crucial building block in the production of polyesters and polyurethanes. Its hydroxymethyl groups allow for enhanced reactivity in polymerization processes, facilitating the formation of high-performance materials. This compound is often employed in the synthesis of coatings, adhesives, and sealants due to its ability to improve mechanical properties and thermal stability.

2. Alkyd Resins

The compound is utilized as a precursor for alkyd resins, which are widely used in paints and varnishes. Alkyd resins derived from this compound exhibit excellent gloss and durability, making them suitable for both industrial and decorative applications .

Pharmaceutical Applications

1. Antibacterial Properties

Recent studies have highlighted the potential of this compound in developing antibacterial formulations. Its derivatives have been shown to enhance the efficacy of existing antibiotics by improving bioavailability and tolerance. For instance, bis-(2-ammonium-2-hydroxymethyl-1,3-propanediol) has been investigated for its effectiveness against gram-positive and gram-negative bacteria .

2. Drug Delivery Systems

The compound's hydrophilic nature makes it an attractive candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release mechanisms, which can enhance therapeutic outcomes while minimizing side effects.

Material Science Applications

1. Coatings and Sealants

In material science, this compound is incorporated into coatings that require high gloss and resistance to environmental factors. Its inclusion in formulations leads to products that are not only aesthetically pleasing but also functional under harsh conditions .

2. Flame Retardant Applications

The compound has been explored as a flame retardant additive due to its chemical structure that promotes thermal stability. This application is particularly relevant in the manufacturing of textiles and plastics where fire safety is a concern .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for polyesters | Enhances mechanical properties |

| Pharmaceutical | Antibacterial formulations | Improved bioavailability |

| Material Science | Coatings and sealants | High gloss and environmental resistance |

| Flame Retardants | Additive in textiles and plastics | Enhanced thermal stability |

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Pharmaceutical Research examined the antibacterial effects of derivatives of this compound against various bacterial strains. The results indicated a significant increase in efficacy compared to traditional antibiotics when used in combination with this compound.

Case Study 2: Polymer Development

Research conducted at a leading polymer chemistry lab demonstrated that incorporating this compound into polyurethanes resulted in enhanced flexibility and thermal stability. The modified polymers showed improved performance in automotive applications where temperature fluctuations are common.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and covalent bonds with other molecules, facilitating chemical reactions and modifications. The compound’s reactivity is primarily attributed to the presence of multiple hydroxyl groups, which serve as nucleophilic sites for various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol but differ in substituents, functional groups, and applications:

2-Ethyl-2-isobutyl-1,3-propanediol (CID 117491)

- Molecular Formula : C₉H₂₀O₂

- Structure : Central carbon substituted with ethyl (-CH₂CH₃) and isobutyl (-CH₂CH(CH₃)₂) groups.

- Properties : Higher hydrophobicity due to bulky alkyl groups, leading to lower water solubility compared to the isopropyl analog.

- Applications : Used in lubricants and plasticizers, where increased steric hindrance enhances thermal stability .

2-Allyl-1,3-propanediol (CAS 42201-43-4)

- Molecular Formula : C₆H₁₂O₂

- Structure : Allyl (-CH₂CH=CH₂) substituent introduces unsaturation.

- Properties : Reactive allyl group enables participation in radical polymerization or thiol-ene reactions.

- Applications : Intermediate in synthesizing cross-linked polymers and bioactive molecules .

2-Methyl-2-n-propyl-1,3-propanediol Dicarbamate (Miltown)

- Molecular Formula : C₁₀H₂₀N₂O₄

- Structure : Carbamate groups (-OCONH₂) at the 1 and 3 positions.

- Properties : CNS depressant with prolonged muscle relaxant effects (8× longer duration than mephenesin).

2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5)

- Molecular Formula: C₄H₁₁NO₂

- Structure: Amino (-NH₂) and methyl (-CH₃) substituents.

- Properties: Amphoteric behavior due to amino and hydroxyl groups; pH-dependent solubility.

- Applications : Buffer agent in biochemical assays and precursor for surfactants .

2-(Hydroxymethyl)-2-nitro-1,3-propanediol

- Molecular Formula: C₄H₉NO₅

- Structure: Nitro (-NO₂) and hydroxymethyl groups.

- Properties : Hydrolyzes to formaldehyde under alkaline conditions, posing environmental and occupational risks.

- Applications: Industrial preservative in pulp/paper mills; regulated by EPA due to carcinogenic degradation products .

2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2)

- Molecular Formula : C₇H₁₆O₂

- Structure : Methyl (-CH₃) and propyl (-CH₂CH₂CH₃) substituents.

- Properties : Intermediate polarity; used in synthesizing Carisoprodol (muscle relaxant).

- Applications : Key precursor in pharmaceuticals; lower acute toxicity compared to nitro derivatives .

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₇H₁₆O₃ | -CH₂OH, -CH(CH₃)₂ | High hydroxyl density, moderate solubility | Organophosphate synthesis, polymers |

| 2-Ethyl-2-isobutyl-1,3-propanediol | C₉H₂₀O₂ | -CH₂CH₃, -CH₂CH(CH₃)₂ | Hydrophobic, thermally stable | Lubricants, plasticizers |

| 2-Allyl-1,3-propanediol | C₆H₁₂O₂ | -CH₂CH=CH₂ | Unsaturated, reactive | Polymer crosslinking, organic synthesis |

| Miltown | C₁₀H₂₀N₂O₄ | -OCONH₂ (x2) | CNS depressant, long-acting | Muscle relaxation, sedation |

| 2-Amino-2-methyl-1,3-propanediol | C₄H₁₁NO₂ | -NH₂, -CH₃ | Amphoteric, pH-sensitive | Biochemical buffers, surfactants |

| 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | C₄H₉NO₅ | -NO₂, -CH₂OH | Hydrolyzes to formaldehyde | Industrial preservative (regulated) |

| 2-Methyl-2-propyl-1,3-propanediol | C₇H₁₆O₂ | -CH₃, -CH₂CH₂CH₃ | Intermediate polarity | Pharmaceutical precursor |

Key Research Findings

- Environmental Impact : The nitro derivative’s degradation to formaldehyde necessitates stringent EPA regulations, including hydrolysis studies and PPE requirements for industrial workers .

- Pharmacological Profiles : Miltown’s prolonged action contrasts with 2-methyl-2-propyl-1,3-propanediol’s role as a safer intermediate in modern therapeutics .

- Structural Reactivity: Allyl and amino derivatives exhibit enhanced reactivity for specialized synthetic applications compared to the parent compound .

Biological Activity

2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol, commonly known as propanediol, is a versatile compound that has garnered attention in various fields, including pharmaceuticals and cosmetics. Its unique chemical structure allows it to exhibit significant biological activity, making it a subject of interest for researchers investigating its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H16O3. Its structure features two hydroxymethyl groups and an isopropyl group, contributing to its solubility and interaction with biological systems.

1. Dermal Penetration and Absorption

Research has demonstrated that propanediol can enhance the dermal penetration of various compounds. A study conducted on human cadaver skin revealed that propanediol had a permeability coefficient of when applied at a concentration of 1.059 g/ml . This indicates its potential as a penetration enhancer in topical formulations.

| Compound | Permeability Coefficient (cm/h) | Steady-State Flux (µg/cm²/h) |

|---|---|---|

| Propanediol | 15.9 | |

| 1,4-Butanediol | - | |

| 1,5-Pentanediol | - |

2. Antimicrobial Activity

Propanediol has been noted for its antimicrobial properties. It exhibits effectiveness against certain pathogens, making it useful in cosmetic formulations where preservation is essential. The compound's ability to disrupt microbial membranes contributes to its efficacy as an antimicrobial agent.

3. Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of propanediol on various cell lines. It has been shown to have low cytotoxicity at concentrations typically used in cosmetic products, suggesting it is safe for topical use.

Case Study 1: Cosmetic Applications

A clinical evaluation assessed the safety and efficacy of a cosmetic formulation containing propanediol as a solvent and penetration enhancer for active ingredients like hydrocortisone and estradiol. Results indicated a significant increase in drug absorption when combined with propanediol compared to control formulations .

Case Study 2: Pharmaceutical Formulations

In another study focusing on transdermal drug delivery systems, propanediol was used as a vehicle for delivering therapeutic agents through the skin barrier. The findings highlighted its role in enhancing the bioavailability of drugs while maintaining skin integrity .

Q & A

Q. What experimental methods are recommended for synthesizing 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol with high purity?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions using isopropyl groups and hydroxymethyl precursors. Key steps include:

- Purification: Fractional distillation or column chromatography (silica gel, methanol/chloroform eluent) to isolate the diol .

- Characterization: Confirm purity via HPLC (C18 column, water/acetonitrile mobile phase) and validate structure using H NMR (DO solvent, δ 1.05 ppm for isopropyl protons) and FTIR (broad O-H stretch at 3200–3500 cm) .

Q. How can conflicting solubility data for this compound be resolved in aqueous systems?

Answer: Discrepancies arise from pH-dependent solubility (due to hydroxyl groups) and temperature effects. Methodological solutions include:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats due to mild skin/eye irritation risks (based on analogs like 2-amino-2-methyl-1,3-propanediol) .

- Ventilation: Use fume hoods for powder handling to avoid inhalation exposure .

- Waste disposal: Neutralize acidic/basic residues before aqueous disposal to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under varying thermal and pH conditions?

Answer:

- Molecular dynamics (MD) simulations: Use software like Gaussian or GROMACS to model hydrogen bonding and degradation pathways (e.g., hydrolysis to formaldehyde under alkaline conditions) .

- DFT calculations: Predict pKa values of hydroxyl groups to assess protonation states at different pH levels .

- Validate models with experimental TGA/DSC data (heating rate 10°C/min, N atmosphere) .

Q. What methodologies detect and quantify degradation products like formaldehyde in environmental samples?

Answer:

- HPLC-UV/Vis: Derivatize formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) for detection at 360 nm .

- GC-MS: Use headspace sampling to isolate volatile formaldehyde (m/z 30) with a DB-5MS column .

- Ecotoxicity assays: Test degradation products on aquatic models (e.g., Daphnia magna) to assess LC values .

Q. How does the compound’s polymerizability compare to structurally similar diols in copolymer systems?

Answer:

- Kinetic studies: Monitor cross-linking efficiency via photo-DSC during copolymerization with acrylates (e.g., 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate) under UV light .

- Mechanical testing: Compare tensile strength and glass transition temperatures () of resulting polymers using DMA .

- NMR spectroscopy: Track ether linkage formation (C NMR, δ 70–75 ppm) .

Data Contradictions and Resolution

Q. Why do thermal stability studies report conflicting melting points?

Answer: Discrepancies may stem from polymorphism (observed in analogs like 2-amino-2-methyl-1,3-propanediol) . Resolve via:

Q. How to address inconsistencies in acute toxicity data for mammalian models?

Answer: Variability arises from differences in exposure routes (oral vs. inhalation) and purity grades. Standardize protocols by:

- OECD Guideline 403: Conduct acute inhalation studies in rats (4-hour exposure, 0.5–5 mg/L aerosol) .

- Purity verification: Use LC-MS to confirm absence of nitro derivatives (e.g., 2-nitro analogs) that increase toxicity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.